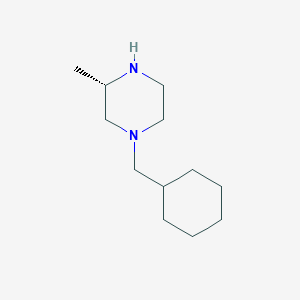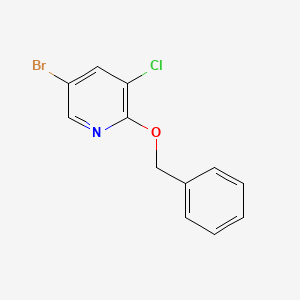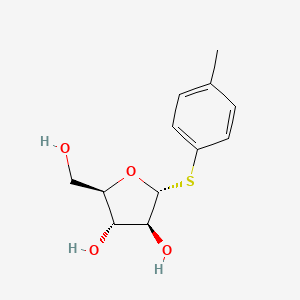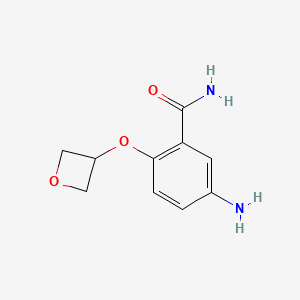
(3S)-1-(cyclohexylmethyl)-3-methylpiperazine
Overview
Description
(3S)-1-(cyclohexylmethyl)-3-methylpiperazine (CMP) is a synthetic piperazine derivative that has been studied for its potential applications in a variety of scientific research fields. CMP is a cyclic amine that is derived from the cyclohexylmethyl group and the 3-methylpiperazine group. It is a white crystalline solid with a melting point of around 70°C and a boiling point of around 200°C. CMP is insoluble in water but soluble in organic solvents such as ethanol.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Amino Acids : A study by Orena, Porzi, and Sandri (1992) explored the diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives, leading to the synthesis of (S)- and (R)-alanine. This showcases the use of (3S)-1-(cyclohexylmethyl)-3-methylpiperazine in synthesizing essential amino acids through a series of chemical reactions and ring cleavages (Orena, Porzi, & Sandri, 1992).
Biological and Pharmaceutical Applications
- Histamine H4 Receptor Ligands : Łażewska et al. (2019) conducted research focusing on the design, synthesis, and evaluation of alkyl-1,3,5-triazinyl-methylpiperazines as ligands for the human histamine H4 receptor. One of the derivatives, which closely relates to (3S)-1-(cyclohexylmethyl)-3-methylpiperazine, demonstrated affinity as an antagonist in functional assays and showed potential in antinociceptive activity in vivo (Łażewska et al., 2019).
Chemical Analysis and Structural Studies
- Metabolism Studies : Jiang et al. (2007) investigated the major metabolites of TM208, a compound with anticancer activity, in rat bile. This study included derivatives of 4-methylpiperazine, which is structurally similar to (3S)-1-(cyclohexylmethyl)-3-methylpiperazine, providing insights into the metabolic pathways and the potential biological implications of these compounds (Jiang et al., 2007).
Crystallography and Material Science
- Crystal Structure Analysis : Marzotto, Clemente, and Valle (1999) analyzed the crystal structures of Co(II) complexes of piperazine and its derivatives, including compounds similar to (3S)-1-(cyclohexylmethyl)-3-methylpiperazine. This research provides valuable information on the crystallographic properties and potential applications in material science (Marzotto, Clemente, & Valle, 1999).
properties
IUPAC Name |
(3S)-1-(cyclohexylmethyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQGWYRXMVYOMP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(cyclohexylmethyl)-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester](/img/structure/B1412425.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B1412427.png)





![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid](/img/structure/B1412435.png)



![1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1412441.png)

